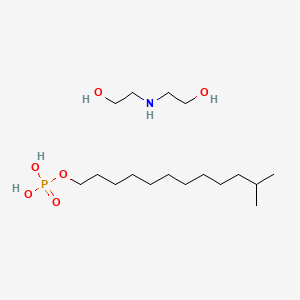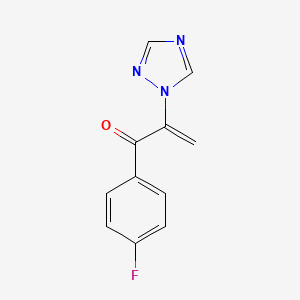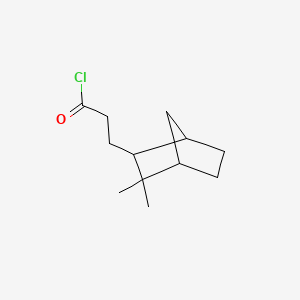
3,3-Dimethylbicyclo(2.2.1)heptane-2-propionyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethylbicyclo(2.2.1)heptane-2-propionyl chloride: is a chemical compound with the molecular formula C12H21ClO . It is a derivative of bicyclo[2.2.1]heptane, a structure known for its rigidity and unique three-dimensional shape. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethylbicyclo(2.2.1)heptane-2-propionyl chloride typically involves the chlorination of 3,3-Dimethylbicyclo(2.2.1)heptane-2-propionic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction conditions usually involve refluxing the acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems to control the reaction parameters precisely .
Analyse Des Réactions Chimiques
Types of Reactions: 3,3-Dimethylbicyclo(2.2.1)heptane-2-propionyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: It can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products:
Substitution: Formation of 3,3-Dimethylbicyclo(2.2.1)heptane-2-propionyl derivatives.
Reduction: Formation of 3,3-Dimethylbicyclo(2.2.1)heptane-2-propanol.
Oxidation: Formation of 3,3-Dimethylbicyclo(2.2.1)heptane-2-propionic acid.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, 3,3-Dimethylbicyclo(2.2.1)heptane-2-propionyl chloride is used as an intermediate for the preparation of various derivatives. Its unique structure makes it a valuable building block for the synthesis of complex molecules .
Biology and Medicine: The compound is studied for its potential biological activities. Derivatives of this compound have been investigated for their antimicrobial and anti-inflammatory properties. It is also used in the synthesis of pharmaceuticals where the bicyclo[2.2.1]heptane scaffold is a key structural component .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are used in the manufacture of polymers, resins, and coatings due to their stability and unique properties .
Mécanisme D'action
The mechanism of action of 3,3-Dimethylbicyclo(2.2.1)heptane-2-propionyl chloride involves its reactivity towards nucleophiles. The chloride group is a good leaving group, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations where the compound acts as an electrophile .
Molecular Targets and Pathways: In biological systems, the derivatives of this compound may interact with specific enzymes or receptors, leading to their biological effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparaison Avec Des Composés Similaires
- 3,3-Dimethylbicyclo(2.2.1)heptane-2-carboxylic acid
- 3,3-Dimethylbicyclo(2.2.1)heptane-2-methanol
- 2,2-Dimethyl-3-methylenebicyclo(2.2.1)heptane
Comparison: Compared to its similar compounds, 3,3-Dimethylbicyclo(2.2.1)heptane-2-propionyl chloride is unique due to the presence of the propionyl chloride group. This functional group imparts distinct reactivity, making it a versatile intermediate in organic synthesis. The rigidity and three-dimensional structure of the bicyclo[2.2.1]heptane scaffold also contribute to its unique properties .
Propriétés
Numéro CAS |
85099-15-6 |
|---|---|
Formule moléculaire |
C12H19ClO |
Poids moléculaire |
214.73 g/mol |
Nom IUPAC |
3-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)propanoyl chloride |
InChI |
InChI=1S/C12H19ClO/c1-12(2)9-4-3-8(7-9)10(12)5-6-11(13)14/h8-10H,3-7H2,1-2H3 |
Clé InChI |
KWGLJQORJFWZQV-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC(C2)C1CCC(=O)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


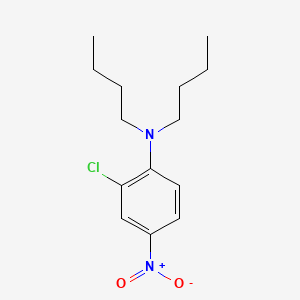
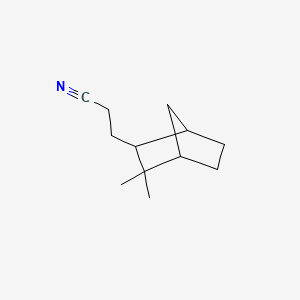


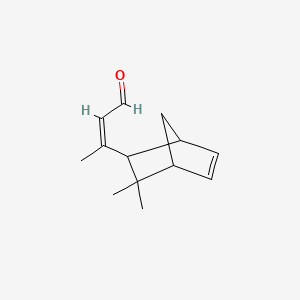
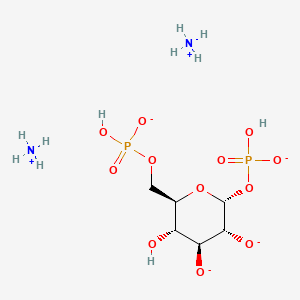

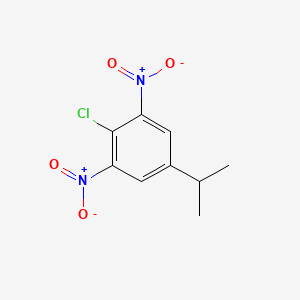

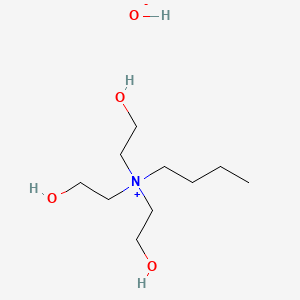
![[(2S,11S,14R,15S,17R)-14-acetyl-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-14-yl] acetate](/img/structure/B12672205.png)
